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molecular formula C9H9N3O B1365942 8-Methoxy-1,7-naphthyridin-6-amine CAS No. 55716-28-4

8-Methoxy-1,7-naphthyridin-6-amine

Cat. No. B1365942
M. Wt: 175.19 g/mol
InChI Key: UZHCBQNHIKDKKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06136821

Procedure details

To a solution of 6-amino-8-methoxy-1,7-naphthyridine (19 g, 0.108 mol) in a 1:1 mixture of water and trifluoromethane sulfonic acid (380 ml) is carefully added a solution of sodium nitrite (11.2 g, 0.162 mol) in water (40 ml) at 0° C. After 1 h the cooling bath is removed and the reaction mixture stirred for an other hour at ambient temperature. Then, ethyl acetate (500 ml) is added and the solution is neutralized by adding sodium bicarbonate (4N, 1 l). The water phase is extracted again with ethyl acetate (3×500 ml). The organic solvent is evaporated and the crude product is purified by flash column chromatography on silica gel (20:3 toluene/acetone) affording the title compound. M+308; Melting point 99-101° C.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
380 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([O:12][CH3:13])[N:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2.[F:14][C:15]([F:21])([F:20])[S:16]([OH:19])(=[O:18])=[O:17].N([O-])=O.[Na+]>O>[F:14][C:15]([F:21])([F:20])[S:16]([O:19][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([O:12][CH3:13])[N:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2)(=[O:18])=[O:17] |f:2.3|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
NC=1C=C2C=CC=NC2=C(N1)OC
Name
Quantity
380 mL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
11.2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred for an other hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 1 h the cooling bath is removed
Duration
1 h
ADDITION
Type
ADDITION
Details
Then, ethyl acetate (500 ml) is added
ADDITION
Type
ADDITION
Details
by adding sodium bicarbonate (4N, 1 l)
EXTRACTION
Type
EXTRACTION
Details
The water phase is extracted again with ethyl acetate (3×500 ml)
CUSTOM
Type
CUSTOM
Details
The organic solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the crude product is purified by flash column chromatography on silica gel (20:3 toluene/acetone)

Outcomes

Product
Name
Type
product
Smiles
FC(S(=O)(=O)OC=1C=C2C=CC=NC2=C(N1)OC)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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